molecular formula C27H24N4O3S B283081 N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B283081
M. Wt: 484.6 g/mol
InChI Key: MFCQARBDZAFVJM-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide involves its ability to inhibit the activity of certain enzymes, such as protein kinase C and glycogen synthase kinase 3β. This inhibition can lead to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and prevent neurodegeneration. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also shown promising results in various studies. However, its use in lab experiments is limited by its potential toxicity and the need for further studies to confirm its safety and efficacy.

Future Directions

There are several future directions for the study of N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide. It can be further studied for its potential use in treating various diseases, such as cancer and neurodegenerative diseases. Its mechanism of action can also be further elucidated, and its safety and efficacy can be confirmed in clinical trials. Additionally, its potential use in combination with other drugs can be explored for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide involves several steps, including the condensation of 2-amino-6,7-dimethoxyisoquinoline with 4-phenyl-1,3-thiazolidin-2-one, followed by the reaction with 2-bromoacetophenone and finally, the reaction with benzoyl chloride. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[(5Z)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methylidene]-4-phenyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C27H24N4O3S/c1-33-23-15-19-13-14-28-22(21(19)16-24(23)34-2)17-25-31(20-11-7-4-8-12-20)30-27(35-25)29-26(32)18-9-5-3-6-10-18/h3-12,15-17H,13-14H2,1-2H3,(H,29,30,32)/b25-17-

InChI Key

MFCQARBDZAFVJM-UQQQWYQISA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CCN=C2/C=C\3/N(N=C(S3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC

SMILES

COC1=C(C=C2C(=C1)CCN=C2C=C3N(N=C(S3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C=C3N(N=C(S3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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